2-Bromo-1,4-dimethyl-1H-imidazole

Descripción

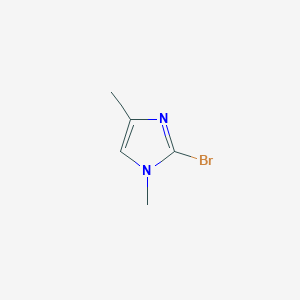

2-Bromo-1,4-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are a class of compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of bromine and methyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

2-bromo-1,4-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-3-8(2)5(6)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVMBWITGAWCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428399 | |

| Record name | 2-Bromo-1,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235426-30-9 | |

| Record name | 2-Bromo-1,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,4-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination Methods

2.1 Brominating Agents and Reaction Conditions

- Bromine (Br2) or N-bromosuccinimide (NBS) are the primary brominating agents used for this transformation.

- The reaction is typically conducted in inert organic solvents such as dichloromethane or chloroform to promote selectivity and control the reaction rate.

- Temperature control is crucial, usually maintained at low to moderate temperatures to prevent over-bromination or side reactions.

This bromination exploits the electrophilic substitution mechanism where the bromine electrophile selectively substitutes at the 2-position of the imidazole ring, facilitated by the electron-donating methyl groups at positions 1 and 4.

2.2 Industrial Scale Production

- Continuous flow reactors are employed to scale up the bromination process industrially.

- These reactors provide precise control over reaction parameters such as temperature, reactant concentration, and residence time, enhancing yield and purity.

- Automated systems reduce side reactions and improve process safety and reproducibility.

Alternative Preparation via Halogenation of Imidazoles

A patented method (CN106674121A) outlines a general preparation of 4-halogen-1H-imidazoles, which can be adapted for 2-bromo-1,4-dimethyl-1H-imidazole synthesis with modifications:

- Step 1: Halogenation under Alkaline Conditions

Imidazole derivatives react with elemental bromine in an alkaline medium (e.g., potassium hydroxide, sodium hydroxide, or carbonate bases) at 60–100°C. This yields crude 4-halogenated imidazole products. - Step 2: Reduction and Purification

The crude product undergoes reduction using agents such as sodium thiosulfate or sodium sulfite to remove excess halogen and byproducts, followed by filtration, extraction, and vacuum concentration to obtain the pure halogenated imidazole.

This method emphasizes environmental and economic benefits:

- High reaction yield and atom economy.

- Low cost due to recycling of reagents and solvents.

- Minimal waste discharge, addressing pollution concerns.

Optimized Reaction Parameters and Yields

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Halogen source | Bromine (Br2) or N-bromosuccinimide (NBS) | Selective bromination at 2-position |

| Solvent | Dichloromethane, chloroform, or mixed solvents | Inert solvents to control reactivity |

| Temperature | 60–100°C (patent method), controlled low temps | Prevents over-bromination and side reactions |

| Base (alkaline condition) | Potassium hydroxide, sodium hydroxide, carbonates | Facilitates halogenation in patented method |

| Reducing agents (purification) | Sodium thiosulfate, sodium sulfite, potassium sulfite | Removes excess halogen and impurities |

| Reaction time | 5–6 hours (reduction step) | Ensures complete conversion and purification |

| Yield | Up to 86% (patent method for 4-halogen imidazoles) | High yield with optimized conditions |

Mechanistic Insights

- The bromination proceeds via electrophilic aromatic substitution, where bromine electrophile attacks the electron-rich imidazole ring.

- The presence of methyl groups at N-1 and C-4 positions enhances electron density, directing bromination selectively to the 2-position.

- In the patented alkaline halogenation method, the base neutralizes hydrogen halide formed, driving the reaction forward and improving yield.

- The reduction step removes polyhalogenated impurities and residual halogen, improving product purity.

Comparative Notes on Similar Compounds

| Compound | Bromination Reactivity | Notes |

|---|---|---|

| 1,4-Dimethyl-1H-imidazole | No bromine substituent | Starting material for bromination |

| 2-Bromo-1-methyl-1H-imidazole | Single methyl group | Different reactivity and biological activity |

| 2-Chloro-1,4-dimethyl-1H-imidazole | Chlorine instead of bromine | Different halogen affects reactivity and properties |

| This compound | Both bromine and two methyl groups | Unique reactivity due to bromine and methyl groups |

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-1,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.

Oxidation: Formation of imidazole-2-carboxylic acid or imidazole-2-aldehyde.

Reduction: Formation of imidazoline derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-1,4-dimethyl-1H-imidazole serves as a crucial building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity is enhanced by the bromine substituent, making it an attractive precursor for synthesizing pharmaceutical agents and other functional molecules .

The compound has been investigated for its biological activities, particularly its potential as a bioactive molecule:

- Antimicrobial Properties : Research indicates that derivatives of imidazole exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related compounds can effectively inhibit the growth of Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 0.015 mg/mL.

- Anticancer Activity : Several studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines. Notably, compounds structurally similar to this compound have shown significant cytotoxicity against MCF cell lines, suggesting their potential in cancer therapy .

- Anti-inflammatory Effects : Imidazole derivatives are explored for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes effectively, which may lead to applications in treating inflammatory conditions.

Pharmaceutical Development

Due to its unique structural characteristics, this compound is being explored as a precursor in the development of novel pharmaceutical agents targeting neurological and inflammatory disorders. Its ability to modulate biochemical pathways makes it a valuable candidate for drug development .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other imidazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 1,4-Dimethyl-1H-imidazole | Low | Low | Low |

| 2-Chloro-1,4-dimethyl-1H-imidazole | Moderate | Moderate | High |

This table highlights the enhanced biological activities conferred by the bromine substituent in this compound compared to its analogs .

Anticancer Study

A recent study evaluated the anticancer effects of various imidazole derivatives, including those similar to this compound. The results indicated that these compounds could significantly suppress tumor growth in vivo and induce apoptosis in vitro through mechanisms involving cell cycle arrest and activation of pro-apoptotic pathways .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity with MIC values indicating strong efficacy against pathogens like Escherichia coli and Staphylococcus aureus .

Mecanismo De Acción

The mechanism of action of 2-Bromo-1,4-dimethyl-1H-imidazole is primarily based on its ability to interact with biological targets through its bromine and methyl groups. The bromine atom can participate in halogen bonding, while the methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

1,4-Dimethyl-1H-imidazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

2-Bromo-1-methyl-1H-imidazole: Contains only one methyl group, which affects its chemical reactivity and biological activity.

2-Chloro-1,4-dimethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: 2-Bromo-1,4-dimethyl-1H-imidazole is unique due to the presence of both bromine and two methyl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl groups contribute to its stability and lipophilicity.

Actividad Biológica

2-Bromo-1,4-dimethyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN, with a molecular weight of approximately 173.03 g/mol. The presence of a bromine atom at the 2-position and methyl groups at the 1 and 4 positions contributes to its unique chemical reactivity and biological properties.

Target Interactions

this compound interacts with various biological targets through several mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, enhancing its reactivity in biochemical pathways.

- Biochemical Pathways : Imidazoles are known to influence multiple biochemical pathways, making them significant in drug development .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies indicate that imidazole derivatives possess antimicrobial activity against various bacterial strains. For example, related compounds have shown effectiveness against Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 0.015 mg/mL .

- Anticancer Activity : Research has demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxicity against MCF cell lines .

- Anti-inflammatory Effects : Imidazole compounds are explored for their anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes effectively, suggesting potential applications in treating inflammatory conditions .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various imidazole derivatives, including those similar to this compound. The results indicated that these compounds could significantly suppress tumor growth in vivo and induce apoptosis in vitro through mechanisms involving cell cycle arrest and activation of pro-apoptotic pathways .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity with MIC values indicating strong efficacy against pathogens like E. coli and S. aureus .

Comparative Analysis

The biological activity of this compound can be compared with other imidazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 1,4-Dimethyl-1H-imidazole | Low | Low | Low |

| 2-Chloro-1,4-dimethyl-1H-imidazole | Moderate | Moderate | High |

This table highlights the enhanced biological activities conferred by the bromine substituent in this compound compared to its analogs.

Q & A

Q. How should researchers address variability in synthetic yields across batches?

- Methodological Answer : Perform sensitivity analysis to identify critical variables (e.g., catalyst loading, moisture levels). Use design-of-experiments (DoE) software to optimize multi-factor interactions. Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert gas) to minimize batch-to-batch variation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.